N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-fluorophenylmethyl group and a pyrazine-2-carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone The resulting pyrazoline is then oxidized to form the pyrazole ringFinally, the pyrazine-2-carboxamide moiety is attached via an amide coupling reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole and pyrazine derivatives .
Scientific Research Applications
N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine-2-carboxamide
- N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrimidine-2-carboxamide
- N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}quinoline-2-carboxamide
Uniqueness
N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl}pyrazine-2-carboxamide stands out due to its specific combination of a pyrazole ring with a 4-fluorophenylmethyl group and a pyrazine-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12FN5O |
---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12FN5O/c16-12-3-1-11(2-4-12)10-21-8-5-14(20-21)19-15(22)13-9-17-6-7-18-13/h1-9H,10H2,(H,19,20,22) |
InChI Key |
FGIFMKVVNPRAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=NC=CN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.